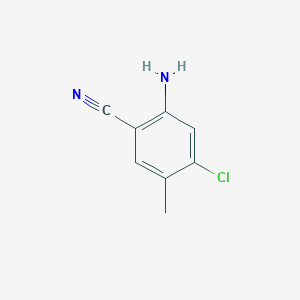

2-氨基-4-氯-5-甲基苯甲腈

描述

2-Amino-4-chloro-5-methylbenzonitrile is a compound that is part of a broader class of aminobenzonitriles, which are of significant interest in the field of organic chemistry due to their potential applications in pharmaceuticals and materials science. These compounds are characterized by the presence of amino and cyano groups attached to a benzene ring, which can be further substituted with various other functional groups such as chloro and methyl groups to modify their properties and reactivity .

Synthesis Analysis

The synthesis of aminobenzonitriles, including derivatives like 2-Amino-4-chloro-5-methylbenzonitrile, can be achieved through aminocyanation reactions. This process involves the direct addition of aryl cyanamides to arynes, which allows for the simultaneous incorporation of amino and cyano groups. This method is efficient and enables the cleavage of inert N-CN bonds, leading to the formation of synthetically useful 1,2-bifunctional aminobenzonitriles . The postsynthetic functionalization of these products can lead to a diverse array of important derivatives, including pharmaceutical molecules like Ponstan and various fused heterocycles .

Molecular Structure Analysis

The molecular structure of aminobenzonitrile derivatives can be quite complex, with the potential for various substituents to influence the overall conformation of the molecule. For instance, in the case of 2-Amino-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, the presence of a chlorophenyl group leads to a significant twist in the aromatic rings, as evidenced by the dihedral angles observed in crystallographic studies . Similarly, the introduction of a phenyl group in related compounds can result in a twisted conformation of the aromatic rings, which can affect the molecule's reactivity and interactions .

Chemical Reactions Analysis

Aminobenzonitriles can undergo various chemical reactions due to the presence of reactive amino and cyano groups. These reactions can include intramolecular charge transfer (ICT), which has been observed in planarized aminobenzonitriles like 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6). The ICT process is facilitated by a small energy gap between the excited states and can result in dual fluorescence, a property that can be exploited in the development of fluorescent materials .

Physical and Chemical Properties Analysis

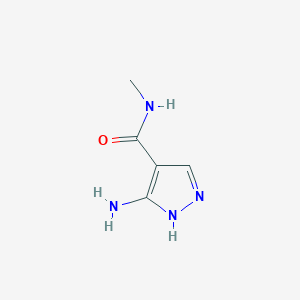

The physical and chemical properties of aminobenzonitriles are influenced by their molecular structure. For example, the crystal structure of 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine, a related compound, reveals that the chlorine atom and methyl group can be disordered, which can impact the material's density and other physical properties . Additionally, the crystal and molecular structure of 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile demonstrates the importance of intermolecular interactions, such as N-H...N and C-H...Cl hydrogen bonds, in stabilizing the crystal structure . These interactions are crucial for understanding the compound's solubility, melting point, and other physical characteristics.

科学研究应用

Corrosion Inhibition

2-Aminobenzene-1,3-dicarbonitriles, chemically related to 2-Amino-4-chloro-5-methylbenzonitrile, have been investigated for their effectiveness as corrosion inhibitors. Studies by Verma et al. (2015) and Singh et al. (2015) have shown that these compounds are highly efficient in protecting metals like mild steel and aluminum from corrosion in acidic and alkaline environments. They function as mixed-type inhibitors and their adsorption on metal surfaces follows the Langmuir adsorption isotherm, confirmed through electrochemical, thermodynamic, and surface examinations (Verma, Quraishi, & Singh, 2015); (Verma, Singh, Bahadur, Ebenso, & Quraishi, 2015).

Synthesis of Biologically Active Compounds

2-Aminobenzonitrile derivatives, closely related to 2-Amino-4-chloro-5-methylbenzonitrile, are used as starting materials in synthesizing various biologically active compounds. For instance, Rao et al. (2014) synthesized 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles, starting from p-aminobenzonitrile, which are potent in the synthesis of biologically active tetrazole derivatives (Rao, Rao, & Prasanna, 2014).

Chemical Fixation of Carbon Dioxide

Kimura et al. (2012) demonstrated the use of 2-aminobenzonitriles, similar in structure to 2-Amino-4-chloro-5-methylbenzonitrile, in the efficient chemical fixation of carbon dioxide. This process involves converting carbon dioxide into quinazoline-2,4(1H,3H)-diones using a simple monomeric tungstate as a catalyst. This study highlights the potential of 2-aminobenzonitriles in environmental chemistry, particularly in carbon capture technology (Kimura, Sunaba, Kamata, & Mizuno, 2012).

Synthesis of Aromatic Compounds

2-Aminobenzonitriles, which are structurally related to 2-Amino-4-chloro-5-methylbenzonitrile, are used in the synthesis of complex aromatic compounds. Verma et al. (2023) utilized them in a base-mediated cascade dual-annulation and formylation process to synthesize amino and amido substituted benzo[c]phenanthridines and benzo[c]phenanthrolines, which are significant in pharmaceuticals (Verma, Verma, & Kumar, 2023).

安全和危害

属性

IUPAC Name |

2-amino-4-chloro-5-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-2-6(4-10)8(11)3-7(5)9/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWBRWXXBHDPMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445987 | |

| Record name | 2-Amino-4-chloro-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-chloro-5-methylbenzonitrile | |

CAS RN |

289686-80-2 | |

| Record name | 2-Amino-4-chloro-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

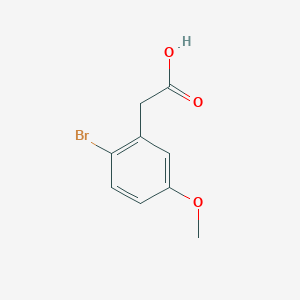

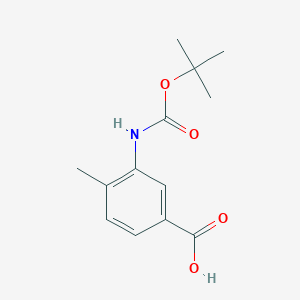

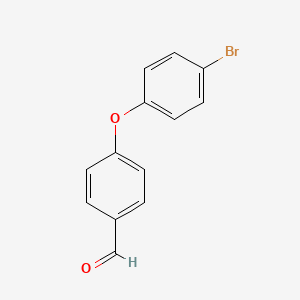

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B1278538.png)

![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide](/img/structure/B1278543.png)

![5-Bromobenzo[D]oxazole-2-thiol](/img/structure/B1278564.png)

![benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate](/img/structure/B1278574.png)